N-ethyl-4,5,6,7-tetrahydro-2H-isoindol-4-amine

Description

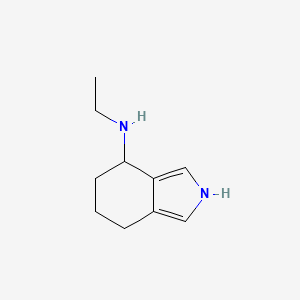

"N-ethyl-4,5,6,7-tetrahydro-2H-isoindol-4-amine" is a bicyclic amine compound featuring a partially saturated isoindole ring system. The molecule comprises a fused benzene and pyrrole ring (tetrahydroisoindole), with an ethyl group attached to the nitrogen atom and an amine substituent at the 4-position.

Properties

Molecular Formula |

C10H16N2 |

|---|---|

Molecular Weight |

164.25 g/mol |

IUPAC Name |

N-ethyl-4,5,6,7-tetrahydro-2H-isoindol-4-amine |

InChI |

InChI=1S/C10H16N2/c1-2-12-10-5-3-4-8-6-11-7-9(8)10/h6-7,10-12H,2-5H2,1H3 |

InChI Key |

OSZXQKWGDHLWHA-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1CCCC2=CNC=C12 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-4,5,6,7-tetrahydro-2H-isoindol-4-amine typically involves the reaction of 4,5,6,7-tetrahydroisoindole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. The industrial synthesis often employs advanced techniques such as flow chemistry and automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-ethyl-4,5,6,7-tetrahydro-2H-isoindol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-ethyl-4,5,6,7-tetrahydro-2H-isoindol-4-one.

Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-4,5,6,7-tetrahydro-2H-isoindol-4-one, while substitution reactions can produce a variety of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N-ethyl-4,5,6,7-tetrahydro-2H-isoindol-4-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound’s unique chemical properties make it valuable in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N-ethyl-4,5,6,7-tetrahydro-2H-isoindol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to a range of biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Isoindole vs. Indole Derivatives

The closest structural analog identified is 1-ethyl-2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine (CAS 1249427-48-2) . Key differences include:

- Ring System: The target compound contains a tetrahydroisoindole (benzene fused to pyrrole in a non-adjacent configuration), whereas the analog features a tetrahydroindole (benzene fused directly to pyrrole). This distinction alters electronic distribution and steric accessibility.

- Substituents : The analog has a 2-methyl group and a 1-ethyl group , while the target compound lacks the methyl group and positions the ethyl group on the nitrogen atom.

Physicochemical and Functional Properties

A comparative analysis based on available data is summarized below:

Functional Implications

- Solubility and Reactivity : The absence of a methyl group in the target compound may enhance solubility in polar solvents compared to its indole analog. The isoindole ring’s electronic properties could also influence reactivity in synthetic pathways or binding interactions .

- For example, ethyl-substituted amines in sulfonamide derivatives (e.g., N-ethyl-4-benzenesulfonamide in ) are linked to antimicrobial or enzymatic inhibition properties .

Biological Activity

N-ethyl-4,5,6,7-tetrahydro-2H-isoindol-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the isoindole family of compounds. Its molecular formula is , and it features a bicyclic structure that contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- COX Inhibition : Compounds structurally related to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes. Selectivity towards COX-2 over COX-1 has been noted, which is beneficial for reducing inflammation with fewer gastrointestinal side effects compared to non-selective NSAIDs .

- Antioxidant Activity : The compound exhibits scavenging activity against reactive oxygen species (ROS) and nitric oxide (NO), indicating potential use in managing oxidative stress-related conditions .

- Neuroprotective Effects : Preliminary studies suggest that isoindole derivatives may possess neuroprotective properties by modulating neurotransmitter systems and reducing neuroinflammation .

In Vitro Studies

Research has demonstrated that this compound and its derivatives can significantly inhibit COX enzymes in vitro. For instance:

| Compound | IC50 (µM) | COX Selectivity |

|---|---|---|

| N-Ethyl Isoindole Derivative | 90.28 | COX-2 selective |

These findings indicate a promising profile for anti-inflammatory applications.

In Vivo Studies

In vivo studies have reported the efficacy of isoindole derivatives in animal models. For example:

- Pain Models : Administration of N-ethyl derivatives in mouse models showed reduced pain responses comparable to standard analgesics.

- Inflammation Models : Significant reduction in inflammatory markers was observed following treatment with these compounds.

Case Studies

Several case studies provide insights into the therapeutic potential of N-ethyl derivatives:

- Case Study 1 : A study involving the administration of an isoindole derivative in mice demonstrated a significant reduction in paw edema induced by carrageenan, suggesting effective anti-inflammatory activity.

- Case Study 2 : Another research project highlighted the neuroprotective effects of isoindole derivatives on neuronal cultures exposed to oxidative stress, indicating their potential role in neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.